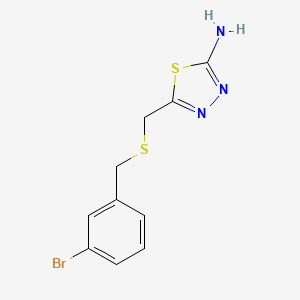

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

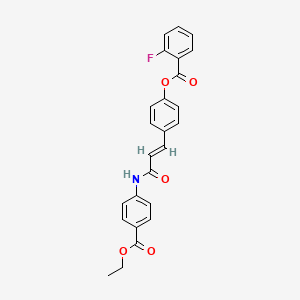

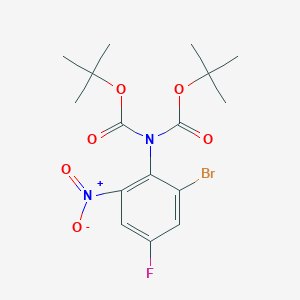

The compound “5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle that is often found in various pharmaceuticals . The molecule also contains a bromobenzyl group, which is a benzene ring with a bromine atom and a methylthio group attached .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the thiadiazol ring, which may participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the bromine atom might make the compound relatively heavy and polar, while the thiadiazol ring might contribute to its stability .Aplicaciones Científicas De Investigación

Antiproliferative and Antimicrobial Properties

Research on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a related compound, has shown significant biological activity. These compounds exhibit DNA protective abilities against oxidative damage and strong antimicrobial activity against certain strains like S. epidermidis. Particularly, some derivatives have shown cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, indicating potential antiproliferative properties that could be explored for chemotherapy applications (Gür et al., 2020).

Photodynamic Therapy Applications

Another study focused on zinc phthalocyanine derivatives, substituted with 1,3,4-thiadiazole groups, revealing their suitability as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds demonstrated high singlet oxygen quantum yields and good fluorescence properties, crucial for effective photodynamic therapy applications (Pişkin et al., 2020).

Acetylcholinesterase Inhibition for Alzheimer's Disease

The acetylcholinesterase-inhibition activity of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives has been investigated, highlighting their potential in Alzheimer's disease treatment. One derivative showed significant inhibition activity, suggesting its role in developing therapeutic agents for neurodegenerative diseases (Zhu et al., 2016).

Molecular Cocrystals for Drug Development

Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have been studied for their hydrogen bonding patterns, revealing insights into drug formulation and development. These studies provide foundational knowledge for creating stable pharmaceutical cocrystals with improved drug properties (Smith & Lynch, 2013).

Quantum Chemical and Structural Analysis

Quantitative assessment and crystallographic studies on thiadiazole derivatives have explored their noncovalent interactions, offering insights into the molecular design of new drugs. These analyses help understand the stability and interaction mechanisms of potential therapeutic agents (El-Emam et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(3-bromophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3S2/c11-8-3-1-2-7(4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNRZGWBINMVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CSCC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24793112 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2583199.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583201.png)

![3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propylquinolin-4(1H)-one](/img/structure/B2583202.png)

![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)

![4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2583208.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2583210.png)

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)